molecular formula C37H13F12N5 B12589521 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine CAS No. 650606-92-1

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine

Cat. No.: B12589521
CAS No.: 650606-92-1
M. Wt: 755.5 g/mol
InChI Key: AMOSKLGABPMVRU-UHFFFAOYSA-N
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Description

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction may produce partially hydrogenated compounds.

Scientific Research Applications

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine atoms and pyridine rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrimidine
  • 2,4,6-Triphenylpyrylium tetrafluoroborate

Uniqueness

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to its combination of multiple fluorine atoms and pyridine rings, which confer distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

650606-92-1

Molecular Formula

C37H13F12N5

Molecular Weight

755.5 g/mol

IUPAC Name

2,4,6-tris(2,3,5,6-tetrafluoro-4-pyridin-2-ylphenyl)pyrimidine

InChI

InChI=1S/C37H13F12N5/c38-25-19(14-7-1-4-10-50-14)26(39)32(45)22(31(25)44)17-13-18(23-33(46)27(40)20(28(41)34(23)47)15-8-2-5-11-51-15)54-37(53-17)24-35(48)29(42)21(30(43)36(24)49)16-9-3-6-12-52-16/h1-13H

InChI Key

AMOSKLGABPMVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=C(C(=C2F)F)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4F)F)C5=CC=CC=N5)F)F)C6=C(C(=C(C(=C6F)F)C7=CC=CC=N7)F)F)F)F

Origin of Product

United States

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